molecular formula C10H10O B092768 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- CAS No. 15443-37-5

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-

Cat. No.: B092768
CAS No.: 15443-37-5
M. Wt: 146.19 g/mol
InChI Key: KIOXQCAVQTVNCR-UHFFFAOYSA-N
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Description

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- is a polycyclic ketone with a unique and highly strained cage structure

Preparation Methods

Chemical Reactions Analysis

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction with diazomethane produces homologous ketones and aldol-type dimers . The compound can also undergo acid-catalyzed rearrangement to form substituted tricyclo[5.2.1.04,8]dec-2-ene ring systems . Common reagents used in these reactions include diazomethane and methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- is primarily influenced by its highly strained structure. The compound’s reactivity is often dictated by the release of ring strain during chemical reactions. For example, the reaction with diazomethane involves the formation of less strained products, which drives the reaction forward .

Comparison with Similar Compounds

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- can be compared to other similar compounds, such as nitro-substituted bishomocubanes. These compounds share a similar polycyclic structure but differ in their functional groups and applications. Nitro-substituted bishomocubanes, for instance, are used as high-energy materials due to their enhanced stability and energy density .

Properties

CAS No.

15443-37-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

pentacyclo[5.3.0.02,5.03,9.04,8]decan-6-one

InChI

InChI=1S/C10H10O/c11-10-7-3-1-2-4-5(3)9(10)8(4)6(2)7/h2-9H,1H2

InChI Key

KIOXQCAVQTVNCR-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C5C2C3C4C5=O

Canonical SMILES

C1C2C3C4C1C5C2C3C4C5=O

Synonyms

Octahydro-1,2,4-metheno-3H-cyclobuta [cd] pentalen-3-one

Origin of Product

United States

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